molecular formula C18H16FNO3 B3900191 (2-fluorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone

(2-fluorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone

Cat. No.: B3900191
M. Wt: 313.3 g/mol
InChI Key: RJDBARDHVCFJQS-LVZFUZTISA-N
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Description

(2-fluorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone is an organic compound with a complex structure that includes a fluorophenyl group, a methoxy group, and a dihydronaphthalenylidene moiety

Properties

IUPAC Name

[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-22-13-9-10-14-12(11-13)5-4-8-17(14)20-23-18(21)15-6-2-3-7-16(15)19/h2-3,6-7,9-11H,4-5,8H2,1H3/b20-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDBARDHVCFJQS-LVZFUZTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3F)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/OC(=O)C3=CC=CC=C3F)/CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and methoxy-dihydronaphthalenylidene intermediates, which are then coupled through a condensation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-fluorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(2-fluorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (2-fluorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone
  • (2-bromophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone

Uniqueness

Compared to similar compounds, (2-fluorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-fluorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone
Reactant of Route 2
Reactant of Route 2
(2-fluorophenyl)({[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)methanone

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